2-[(2R,3R)-4,4-dimethoxy-3-(nitromethyl)butan-2-yl]-1,3-dioxane
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Overview
Description
2-[(2R,3R)-4,4-dimethoxy-3-(nitromethyl)butan-2-yl]-1,3-dioxane is a chemical compound with the molecular formula C11H21NO6 It is known for its unique structure, which includes a dioxane ring and a nitromethyl group
Preparation Methods
The synthesis of 2-[(2R,3R)-4,4-dimethoxy-3-(nitromethyl)butan-2-yl]-1,3-dioxane typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the dioxane ring: This can be achieved through the reaction of appropriate diols with formaldehyde under acidic conditions.
Introduction of the nitromethyl group: This step involves the nitration of a suitable precursor, often using nitric acid or other nitrating agents.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
2-[(2R,3R)-4,4-dimethoxy-3-(nitromethyl)butan-2-yl]-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the nitro group to an amine.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy groups, using reagents like sodium hydroxide or other nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-[(2R,3R)-4,4-dimethoxy-3-(nitromethyl)butan-2-yl]-1,3-dioxane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a biochemical probe.
Medicine: There is interest in its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials, owing to its unique reactivity and structural properties.
Mechanism of Action
The mechanism of action of 2-[(2R,3R)-4,4-dimethoxy-3-(nitromethyl)butan-2-yl]-1,3-dioxane involves its interaction with specific molecular targets. The nitromethyl group can undergo reduction to form an amine, which can then interact with various enzymes and receptors. The dioxane ring provides stability and influences the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
When compared to similar compounds, 2-[(2R,3R)-4,4-dimethoxy-3-(nitromethyl)butan-2-yl]-1,3-dioxane stands out due to its unique combination of a dioxane ring and a nitromethyl group. Similar compounds include:
2-[(2R,3R)-4,4-dimethoxy-3-(methyl)butan-2-yl]-1,3-dioxane: Lacks the nitro group, resulting in different reactivity.
2-[(2R,3R)-4,4-dimethoxy-3-(hydroxymethyl)butan-2-yl]-1,3-dioxane: Contains a hydroxyl group instead of a nitromethyl group, leading to different chemical properties.
Properties
CAS No. |
921935-40-2 |
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Molecular Formula |
C11H21NO6 |
Molecular Weight |
263.29 g/mol |
IUPAC Name |
2-[(2R,3R)-4,4-dimethoxy-3-(nitromethyl)butan-2-yl]-1,3-dioxane |
InChI |
InChI=1S/C11H21NO6/c1-8(10-17-5-4-6-18-10)9(7-12(13)14)11(15-2)16-3/h8-11H,4-7H2,1-3H3/t8-,9+/m1/s1 |
InChI Key |
NYHSJFOSBIGESV-BDAKNGLRSA-N |
Isomeric SMILES |
C[C@@H](C1OCCCO1)[C@H](C[N+](=O)[O-])C(OC)OC |
Canonical SMILES |
CC(C1OCCCO1)C(C[N+](=O)[O-])C(OC)OC |
Origin of Product |
United States |
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